molecular formula C12H10N2O2 B049915 4,4'-Dihydroxyazobenzene CAS No. 51437-66-2

4,4'-Dihydroxyazobenzene

Cat. No. B049915
CAS RN: 51437-66-2
M. Wt: 214.22 g/mol
InChI Key: LJIUQBUUZNTUQK-UHFFFAOYSA-N
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Description

4,4'-Dihydroxyazobenzene is a chemical compound that has been extensively studied for its unique properties and potential applications in various fields. This compound is known for its ability to form stable crystals and undergo specific chemical reactions due to its molecular structure.

Synthesis Analysis

The synthesis of 4,4'-Dihydroxyazobenzene involves slow evaporation solution growth techniques, leading to the formation of single crystals. This method has been proven to be effective for obtaining crystals with precise dimensions, which are essential for detailed structural and property analyses (Babu et al., 2003).

Molecular Structure Analysis

The molecular structure of 4,4'-Dihydroxyazobenzene has been characterized using powder and single crystal X-ray diffraction analyses. These studies reveal the compound's precise atomic arrangement, which is crucial for understanding its chemical behavior and reactivity (Babu et al., 2003).

Chemical Reactions and Properties

4,4'-Dihydroxyazobenzene participates in various chemical reactions, including azo coupling reactions. These reactions are significant for the synthesis of azobenzene derivatives, which have extensive applications in scientific research and industrial processes (Xiong Xiang-yong, 2012).

Physical Properties Analysis

The physical properties of 4,4'-Dihydroxyazobenzene, including its thermal, optical, and mechanical characteristics, have been studied in detail. These properties are influenced by the compound's molecular structure and are important for its application in materials science (Babu et al., 2003).

Scientific Research Applications

  • Crystal Growth and Characterization:

    • 4,4'-Dihydroxyazobenzene has been synthesized and grown as single crystals using slow evaporation solution growth techniques. These crystals have been studied for their vibrational frequencies, thermal, optical, and mechanical properties, indicating the material's potential in optical and material sciences (Babu et al., 2003).
  • Electrochemical Applications:

    • It has been used in the electrochemical determination of compounds in various substances like mushroom pulp, food, and biological liquids. In these systems, 4,4'-dihydroxyazobenzene acts as a stabilizer and electron transfer mediator, which indicates its importance in developing more stable and efficient electrochemical sensors and devices (Tkach et al., 2021).
  • Medical and Biological Research:

    • Studies have explored the bacterial reduction (cleavage) of azo compounds like 4,4'-dihydroxyazobenzene by colonic bacteria. Understanding this process is crucial in developing azo cross-linked polymers for colon-specific drug delivery, indicating the compound's potential in pharmaceutical and medical research (Bragger et al., 1997).
  • Material Science and Chemistry:

    • It has been involved in the study of molecular structures, vibrational and NMR spectra on azobenzene derivatives, highlighting its use in the fundamental understanding of molecular properties and behaviors, which is crucial for developing new materials and chemicals (Karakaya & Ucun, 2014).

Safety And Hazards

4,4’-Dihydroxyazobenzene is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity . It is recommended to avoid contact with skin and eyes, avoid breathing vapors or mists, and avoid dust formation .

properties

IUPAC Name

4-[(4-hydroxyphenyl)diazenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c15-11-5-1-9(2-6-11)13-14-10-3-7-12(16)8-4-10/h1-8,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKODVHZBYIBMOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Dihydroxyazobenzene

CAS RN

2050-16-0, 51437-66-2
Record name 4,4'-Azobis(phenol)
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Record name 4,4'-Dihydroxyazobenzene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2050-16-0
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Record name 4,4'-Dihydroxyazobenzene
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Record name 4,4'-DIHYDROXYAZOBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
426
Citations
J Berry, G Despras, TK Lindhorst - RSC advances, 2020 - pubs.rsc.org
Photoresponsive glycoconjugates based on the azobenzene photoswitch are valuable molecules which can be used as tools for the investigation of carbohydrate–protein interactions …
Number of citations: 7 pubs.rsc.org
N Hurduc, A Daoudi, JM Buisine, V Barboiu… - European polymer …, 1998 - Elsevier
Copolyethers based on 3,3-bis(chloromethyl)oxetane and several bisphenols [4,4′-dihydroxyazobenzene, bisphenol A and 1,1-bis-(4-hydroxyphenyl)ethane] were synthesized. The …
Number of citations: 18 www.sciencedirect.com
V Tkach, M Kushnir, O Ahafonova… - … Journal of Chemistry, 2020 - researchgate.net
… is the 4-4-dihydroxyazobenzene (Figure 1), which is responsible … Moreover, the 4-4-dihydroxyazobenzene also has a potential to be … methods for 4-4-dihydroxyazobenzene is actual. …
Number of citations: 10 www.researchgate.net
TY Yousif, AI Ayoob - College of Basic Education …, 2020 - search.ebscohost.com
A new series of organotellurium compounds derived from 4, - 4-dihydroxy azobenzen have been prepared by the reaction of 3-HgC1-4-OH-C 6 H 3 N= NC 6 H 4 -OH (A) with TeBr 4 …
Number of citations: 1 search.ebscohost.com
N Hurduc, V Bulacovschi, D Scutaru, V Barboiu… - European polymer …, 1993 - Elsevier
Copolycondensations of 3,3-bis(chloromethyl)oxetane with various diphenols under phase transfer conditions have been performed. The copolyethers show mesomorphism; …
Number of citations: 30 www.sciencedirect.com
HY Zhong, L Chen, R Yang, ZY Meng… - Journal of Materials …, 2017 - pubs.rsc.org
An azobenzene-containing thermotropic liquid crystalline polyester showing unique thermo- and photo-responsive behaviours was synthesized by polycondensation from mesogenic …
Number of citations: 45 pubs.rsc.org
A Airinei, DL Isac, N Fifere, D Maftei, E Rusu - Results in Chemistry, 2023 - Elsevier
The photochromic properties of 4,4′-dihydroxyazobenzene diglycidyl ether have been investigated to gain further insight into the photoisomerization pathways. The light induced trans–…
Number of citations: 0 www.sciencedirect.com
Y Dong, PES Silva, JVI Timonen… - …, 2023 - Wiley Online Library
In this contribution, dynamic photoinduced wrinkle erasure enabled by photomechanical changes in supramolecular polymer‐azo complexes was characterized via confocal microscopy…
E Rusu, N Tudorachi, G Rusu - Journal of Analytical and Applied Pyrolysis, 2012 - Elsevier
A new symmetric compound with azobenzene chromophore and epoxide groups, namely diglycidyl ether of 4,4′-dihydroxyazobenzene (DGEAB) was obtained and characterized. Its …
Number of citations: 2 www.sciencedirect.com
S Alazaroaie, V Toader, I Carlescu, K Kazmierski… - European polymer …, 2003 - Elsevier
The paper presents a study on the relationship between the structure of macromolecular chain and its capacity to generate a mesophase, when mesogens with an azobenzene structure …
Number of citations: 38 www.sciencedirect.com

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